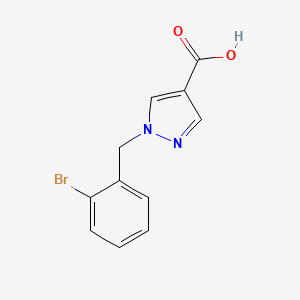
Ácido 1-(2-bromobencil)-1H-pirazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The compound can be synthesized through a nucleophilic substitution reaction, as described in a study that also used FTIR, 1H and 13C NMR spectroscopy, and MS for structural confirmation (Yang et al., 2021).
- An improved synthesis method for 1H-pyrazole-4-carboxylic acid has been reported, where the yield increased from 70% to 97.1% (Dong, 2011).
Molecular Structure Analysis
- The molecular structure of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives has been investigated using density functional theory (DFT) and compared with X-ray diffraction values (Yang et al., 2021).
Chemical Reactions and Properties
- Functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been studied, showing the formation of various products based on different reaction conditions (Yıldırım et al., 2005).
Physical Properties Analysis
- The physical properties of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives are not explicitly detailed in the available literature. However, general properties of pyrazole carboxylic acids have been discussed, including their solid-state structure and dynamics (Infantes et al., 2013).
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El compuesto es un intermedio orgánico con un grupo funcional heterocíclico de pirazol y borato . Puede participar en diversas reacciones orgánicas, como la bromación por radicales libres, la sustitución nucleófila y la oxidación .
Síntesis de Moléculas Complejas
El compuesto puede participar en la reacción de Suzuki para sintetizar moléculas orgánicas complejas y activas . Estas moléculas se utilizan ampliamente en los campos de la síntesis de productos naturales, los productos farmacéuticos, la industria electrónica y los materiales avanzados .
Desarrollo de Fármacos
El pirazol y sus derivados, incluido este compuesto, tienen diversas actividades biológicas, como antitumorales, antivirales y antibacterianas . Se han convertido en materias primas e intermediarios importantes para el desarrollo de fármacos .
Aplicaciones Antibacterianas
El pirazol y sus derivados tienen un amplio espectro antibacteriano, una fuerte eficacia, baja toxicidad y un mecanismo de acción único . Esto los convierte en valiosos en el desarrollo de nuevos fármacos antibacterianos .
Aplicaciones Antivirales
El compuesto, como derivado del pirazol, tiene posibles aplicaciones antivirales . La investigación adicional podría conducir al desarrollo de nuevos fármacos antivirales .
Aplicaciones Antitumorales
El compuesto tiene posibles aplicaciones antitumorales . Podría utilizarse en el desarrollo de nuevos fármacos antitumorales .
Mecanismo De Acción
Target of Action
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an organic intermediate with both pyrazole heterocycle and borate functional group . Pyrazole and its derivatives are a very important class of nitrogen-containing heterocyclic compounds with a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . They have various biological activities, such as antitumor, antivirus, and antibacterial, making them important raw materials and intermediates for the development of drugs .
Mode of Action
The compound is obtained by the nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .
Biochemical Pathways
The compound’s mode of action involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure, including the pyrazole heterocycle and borate functional group .
Result of Action
The compound’s pyrazole heterocycle and borate functional group suggest potential biological activities, such as antitumor, antivirus, and antibacterial effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, arylboronic acid and arylborate ester compounds, which are part of the compound’s structure, have good thermal stability, functional group compatibility and insensitivity to air and water . These properties make them convenient for storage and give them good reactivity .
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYOBUDHEJLSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


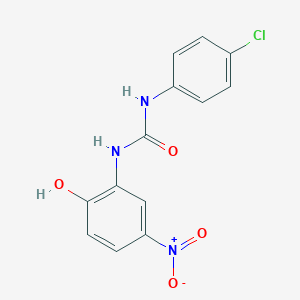
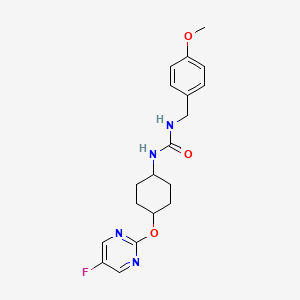
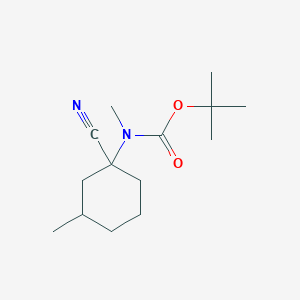
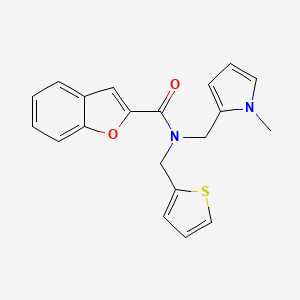
![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)
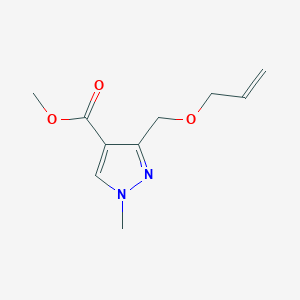

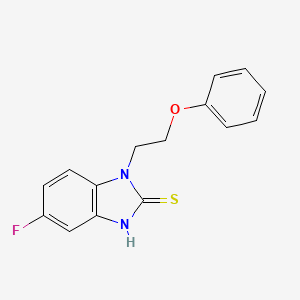
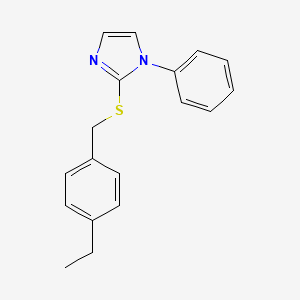
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)